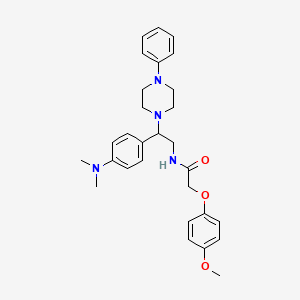
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C29H36N4O3 and its molecular weight is 488.632. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity through various studies and findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes:
- Dimethylamino group : Enhances lipophilicity and receptor binding.
- Phenylpiperazine moiety : Commonly associated with psychotropic effects and receptor interactions.
- Methoxyphenoxy acetamide : Potentially contributes to its biological activity.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of intermediates : The initial step often includes the preparation of 4-(dimethylamino)phenyl and 4-phenylpiperazine derivatives.
- Coupling reactions : These intermediates are then coupled under controlled conditions to yield the final product.
The efficiency of synthesis can be enhanced through techniques such as continuous flow synthesis and automated reaction systems, which allow for better scalability and purity control.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptor binding : The compound may bind to neurotransmitter receptors, modulating their activity. This is particularly relevant for receptors involved in mood regulation and neurological functions.
- Enzyme interactions : It may also interact with specific enzymes, influencing metabolic pathways.
Pharmacological Effects
Research has indicated several potential pharmacological effects:
-
Anticonvulsant Activity : Analog compounds similar to this compound have shown anticonvulsant properties in animal models. For instance, studies involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated protection against seizures in models tested under the maximal electroshock (MES) method .
Compound Dose (mg/kg) Time (h) Activity Compound 19 100 0.5 High anticonvulsant activity Compound 14 100 4 Delayed onset activity
This indicates a potential for developing new anticonvulsant medications based on structural analogs.
Case Studies and Research Findings
- Antioxidant Properties : Some derivatives have been studied for their antioxidant capabilities, demonstrating effectiveness in scavenging free radicals, which is critical for preventing oxidative stress-related damage .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the chemical structure to enhance biological activity. For example, changes in the lipophilicity of compounds have been correlated with their ability to penetrate the central nervous system (CNS), affecting their pharmacokinetics and dynamics .
- Therapeutic Potential : The compound's interactions with neurotransmitter systems suggest potential applications in treating psychiatric disorders, although further research is needed to fully elucidate these effects.
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-31(2)24-11-9-23(10-12-24)28(33-19-17-32(18-20-33)25-7-5-4-6-8-25)21-30-29(34)22-36-27-15-13-26(35-3)14-16-27/h4-16,28H,17-22H2,1-3H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQFQHXYLDBUQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














